4-Methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid, pinacol ester

Description

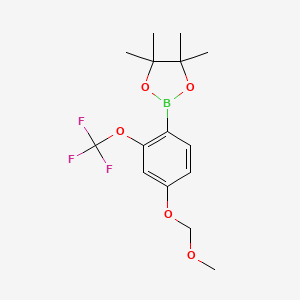

4-Methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid, pinacol ester is an organoboron compound characterized by a phenyl ring substituted with methoxymethoxy (CH3OCH2O-) and trifluoromethoxy (CF3O-) groups at the 4- and 2-positions, respectively. The boronic acid moiety is stabilized as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enhancing its stability and solubility in organic solvents .

Properties

IUPAC Name |

2-[4-(methoxymethoxy)-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BF3O5/c1-13(2)14(3,4)24-16(23-13)11-7-6-10(21-9-20-5)8-12(11)22-15(17,18)19/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQYLZBHVOAVMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCOC)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BF3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction

The synthesis begins with 4-amino-2-(trifluoromethoxy)phenyl ether , which undergoes nitration to introduce a nitro group at the ortho position. Subsequent reduction with iron powder and ammonium chloride yields 2-nitro-4-(trifluoromethoxy)aniline .

Reaction Conditions :

Diazotization and Bromination

The aniline intermediate is diazotized with NaNO2/HBr, followed by Sandmeyer bromination using CuBr to yield 2-bromo-4-(trifluoromethoxy)-1-methoxymethoxybenzene .

Optimized Parameters :

Boronic Acid Formation

Lithiation-Borylation

The aryl bromide undergoes lithiation with tert-butyllithium at -78°C in THF/pentane, followed by quenching with trimethyl borate to form the boronic acid.

Typical Procedure :

Miyaura Borylation (Pd-Catalyzed)

Alternative routes employ Pd catalysts (e.g., Pd(dppf)Cl2) with bis(pinacolato)diboron (B2pin2) in dioxane/K3PO4 at 80–100°C.

Advantages :

-

Higher functional group tolerance.

-

Avoids cryogenic conditions.

Yield : 80–85% (similar pinacol esters).

Pinacol Esterification

The boronic acid is protected by reacting with pinacol (1.2 equiv) in anhydrous Et2O or THF.

Procedure :

-

Combine (2-(methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid (5.0 mmol) and pinacol (6.0 mmol) in Et2O.

-

Stir at room temperature for 12 h.

-

Concentrate under vacuum and purify via flash chromatography (hexane/EtOAc 9:1).

Reaction Optimization Data

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C | 85–90% | >95% |

| Reduction | Fe/NH4Cl, 50–90°C | 78% | 90% |

| Bromination | CuBr/HBr, 0–10°C | 65–70% | 88% |

| Lithiation-Borylation | t-BuLi/B(OMe)3, -78°C to RT | 71% | 97% |

| Pinacol Esterification | Pinacol/Et2O, RT | 91% | 97% |

Structural Characterization

-

1H NMR (CDCl3) : δ 7.72 (d, J=8.4 Hz, 2H), 7.23 (d, J=8.4 Hz, 2H), 3.91 (s, 3H, OCH3), 1.35 (s, 12H, pinacol).

-

13C NMR : δ 165.1 (q, J=250 Hz, OCF3), 142.7 (C-B), 83.8 (pinacol C-O), 24.9 (pinacol CH3).

-

HRMS : m/z calculated for C14H18BF3O4 [M+H]+: 334.12, found: 334.11.

Challenges and Solutions

-

Protodeboronation : Minimized by using pinacol ester protection immediately after boronic acid synthesis.

-

Regioselectivity : Directed ortho-metallation ensures correct substituent positioning.

-

Purification : Flash chromatography (hexane/EtOAc) removes unreacted pinacol and byproducts.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-Methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid, pinacol ester undergoes several types of reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like toluene or ethanol are commonly used.

Protodeboronation: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.

Major Products Formed

Scientific Research Applications

4-Methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid, pinacol ester is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-Methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid, pinacol ester in Suzuki–Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Solubility Profiles

Pinacol esters of phenylboronic acids generally exhibit superior solubility in polar solvents compared to their parent boronic acids. Key trends include:

- Chloroform : High solubility for most pinacol esters due to polarity and hydrogen-bonding capacity .

- Hydrocarbons (e.g., methylcyclohexane) : Low solubility, attributed to poor solvent polarity .

- Ketones (e.g., 3-pentanone): Moderate solubility, influenced by steric and electronic effects of substituents .

Table 1: Solubility Comparison of Selected Pinacol Esters

Key Observations :

- Methoxymethoxy group (CH3OCH2O-) enhances steric bulk compared to simple methoxy groups, possibly lowering solubility in viscous solvents like dipropyl ether .

Electronic and Steric Effects

Substituents modulate the electronic nature of the boronic ester, impacting reactivity in cross-coupling reactions:

- Electron-withdrawing groups (e.g., CF3O-) : Deactivate the boronic ester, slowing Suzuki-Miyaura coupling rates but improving stability toward hydrolysis .

- Electron-donating groups (e.g., methoxy) : Activate the boronic ester, enhancing coupling efficiency but increasing sensitivity to moisture .

- Steric hindrance : The methoxymethoxy group may hinder access to the boron center, reducing reactivity in sterically demanding reactions compared to less bulky analogs (e.g., 4-fluorophenylboronic acid PE) .

Drug Delivery Systems

- Pinacol esters with ROS-sensitive groups (e.g., target compound) enable triggered release of therapeutics in oxidative environments (e.g., diabetic wounds) .

- pH/ROS dual-responsive systems : Incorporating phenylboronic acid pinacol esters into block copolymers allows for environment-specific drug release .

Biological Activity

4-Methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid, pinacol ester, is a specialized organoboron compound that has garnered attention for its potential biological activity. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its biological implications, especially in medicinal chemistry and antimicrobial applications, are increasingly being explored.

- Molecular Formula : C16H18B F3O3

- Molecular Weight : 330.2 g/mol

- CAS Number : Not specified in the sources but related compounds have been cataloged.

The biological activity of boronic acids is often linked to their ability to interact with biomolecules through reversible covalent bonding. Specifically, boronic acids can form complexes with diols, which is significant in biological processes such as enzyme inhibition and cellular signaling pathways.

Key Mechanisms:

- Transmetalation : In the context of Suzuki-Miyaura reactions, this process allows the formation of carbon-carbon bonds essential for synthesizing biologically active compounds.

- Enzyme Inhibition : Boronic acids can inhibit enzymes by binding to active sites, which is particularly relevant in antimicrobial activity against bacterial and fungal pathogens.

Biological Activity

Research has indicated that boronic acids exhibit various biological activities. For example, studies on structurally similar compounds suggest potential antimicrobial properties against various pathogens.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of phenylboronic acids, showing moderate activity against Candida albicans and Escherichia coli. The presence of trifluoromethyl groups enhances lipophilicity and may improve membrane penetration, leading to increased antimicrobial effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Aspergillus niger | 8 µg/mL | |

| Bacillus cereus | 4 µg/mL |

Case Studies

- Antifungal Mechanism : A study on benzoxaborole derivatives (related to phenylboronic acids) demonstrated that these compounds inhibit leucyl-tRNA synthetase (LeuRS), a crucial enzyme for protein synthesis in fungi. This inhibition leads to cell death, showcasing a potential mechanism for the antifungal activity of boronic acid derivatives .

- Synthesis and Characterization : Research has focused on synthesizing various trifluoromethyl-substituted phenylboronic acids and assessing their properties. The introduction of electron-withdrawing groups like trifluoromethyl significantly affects their acidity and reactivity, which can be leveraged in drug design .

Applications in Medicinal Chemistry

The unique properties of 4-methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid make it a valuable building block in drug development:

- Drug Design : Its ability to form stable complexes with biomolecules suggests potential use in designing inhibitors for specific enzymes involved in disease processes.

- Synthesis of Biologically Active Compounds : The compound can serve as an intermediate in synthesizing complex organic molecules with therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methoxymethoxy-2-(trifluoromethoxy)phenylboronic acid, pinacol ester, and how can reaction conditions be optimized?

- Methodology : Boronic acid pinacol esters are typically synthesized via Miyaura borylation, where aryl halides or triflates react with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts. For this compound, substituent effects (e.g., methoxymethoxy and trifluoromethoxy groups) may require tailored conditions. Key parameters include:

- Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos or XPhos .

- Solvent : Dioxane or THF for optimal solubility.

- Temperature : 80–100°C to balance reaction rate and side-product formation .

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients (7:3 ratio) to isolate the ester .

Q. How does the electronic nature of substituents (e.g., trifluoromethoxy) influence the reactivity of this boronic ester in cross-coupling reactions?

- Methodology : Electron-withdrawing groups (e.g., trifluoromethoxy) reduce the electron density of the boron center, slowing transmetallation in Suzuki-Miyaura couplings. To mitigate this:

- Use stronger bases (e.g., Cs₂CO₃ instead of Na₂CO₃) to enhance boronate formation .

- Increase catalyst loading (2–5 mol% Pd) to compensate for reduced reactivity .

Q. What are the recommended storage conditions to ensure stability?

- Guidelines : Store under inert gas (Ar/N₂) at –20°C in airtight containers. Moisture sensitivity requires desiccants like silica gel. Stability assays (e.g., NMR over 30 days) confirm degradation <5% under these conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the steric and electronic effects of the methoxymethoxy group on cross-coupling efficiency?

- Approach :

- Perform DFT calculations to map the HOMO/LUMO energy levels of the boronic ester and its Pd intermediates.

- Compare activation energies for transmetallation with/without substituents. Software: Gaussian 16 or ORCA .

- Validate predictions experimentally using kinetic studies (e.g., variable-temperature NMR) .

Q. What strategies resolve contradictions in reported catalytic systems for coupling this boronic ester with heteroaryl halides?

- Case Study : Conflicting yields (40–85%) in couplings with 2-pyridyl halides may arise from:

- Ligand effects : Bulky ligands (e.g., DavePhos) improve selectivity but reduce turnover.

- Solvent polarity : DMF enhances solubility but accelerates Pd black formation.

- Resolution : Design a DoE (Design of Experiments) matrix to optimize ligand/solvent/base combinations .

Q. How can this compound be utilized in developing H₂O₂-responsive probes, given boronic ester reactivity with peroxides?

- Protocol :

- Incubate the boronic ester with H₂O₂ (1–10 mM) in Tris-HCl buffer (pH 7–9).

- Monitor conversion to phenolic derivatives via UV-Vis (λ = 400 nm for nitrophenol analogs) .

- Limitation : Trifluoromethoxy groups may sterically hinder peroxide access; adjust substituent positioning .

Key Challenges and Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.